molecular formula C20H17Cl2N3OS B2567985 (4-((3,4-Dichlorophenyl)amino)quinolin-2-yl)(thiomorpholino)methanone CAS No. 1226430-88-1

(4-((3,4-Dichlorophenyl)amino)quinolin-2-yl)(thiomorpholino)methanone

Cat. No. B2567985
CAS RN: 1226430-88-1
M. Wt: 418.34
InChI Key: BWPDIOKLGGLNQE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Molecular Structure Analysis

The molecular structure of DTMM consists of a quinoline core with a 3,4-dichlorophenylamino group at the 4-position and a thiomorpholino methanone group.


Chemical Reactions Analysis

While specific chemical reactions involving DTMM are not detailed in the search results, it’s worth noting that compounds with similar structures have been studied as EGFR and HDAC dual inhibitors .

Mechanism of Action

Target of Action

The primary targets of the compound (4-((3,4-Dichlorophenyl)amino)quinolin-2-yl)(thiomorpholino)methanone are Epidermal Growth Factor Receptors (EGFR) and Histone Deacetylases (HDAC) . EGFR is a type of protein found on the surface of cells and it plays a crucial role in cell growth and division. HDAC, on the other hand, is involved in regulating gene expression.

Mode of Action

(4-((3,4-Dichlorophenyl)amino)quinolin-2-yl)(thiomorpholino)methanone interacts with its targets by inhibiting their activity. It has been shown to inhibit EGFR, thereby reducing the level of EGFR expressed and downregulating the EGFR-induced phosphorylation of AKT and ERK . Furthermore, it also acts as an HDAC inhibitor, leading to increased levels of acetylation in histones H3 and H4 .

Biochemical Pathways

The compound affects the EGFR signaling pathway and the histone acetylation process. By inhibiting EGFR, it suppresses the EGF-induced pathways, which are crucial for cell growth and proliferation . By inhibiting HDAC, it alters the acetylation status of histones, thereby influencing gene expression .

Result of Action

The molecular and cellular effects of (4-((3,4-Dichlorophenyl)amino)quinolin-2-yl)(thiomorpholino)methanone’s action include the suppression of EGFR expression and phosphorylation of the EGF-induced pathways . Additionally, it leads to increased levels of acetylation in histones H3 and H4 . These changes can inhibit the growth of certain cancer cells, such as non-small cell lung cancer (NSCLC) cells .

properties

IUPAC Name

[4-(3,4-dichloroanilino)quinolin-2-yl]-thiomorpholin-4-ylmethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H17Cl2N3OS/c21-15-6-5-13(11-16(15)22)23-18-12-19(20(26)25-7-9-27-10-8-25)24-17-4-2-1-3-14(17)18/h1-6,11-12H,7-10H2,(H,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BWPDIOKLGGLNQE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CSCCN1C(=O)C2=NC3=CC=CC=C3C(=C2)NC4=CC(=C(C=C4)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H17Cl2N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

418.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(4-((3,4-Dichlorophenyl)amino)quinolin-2-yl)(thiomorpholino)methanone

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